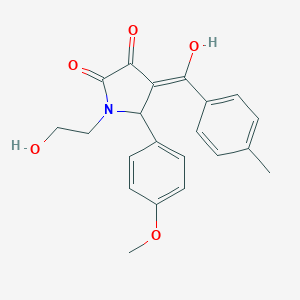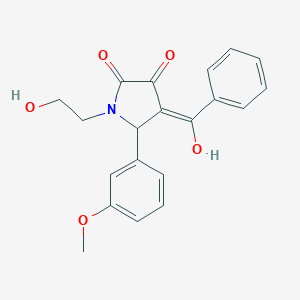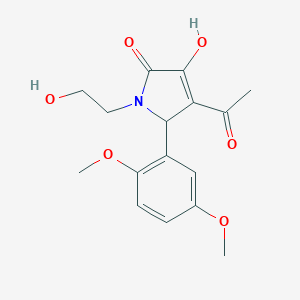![molecular formula C20H21ClN2O3 B247156 N-{1-[3-(2-chlorophenoxy)propyl]-7-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide](/img/structure/B247156.png)
N-{1-[3-(2-chlorophenoxy)propyl]-7-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{1-[3-(2-chlorophenoxy)propyl]-7-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide is a synthetic compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known as CpdA and belongs to the class of indole-2-carboxamides.
作用機序
The mechanism of action of N-{1-[3-(2-chlorophenoxy)propyl]-7-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide is not fully understood. However, it has been shown to activate the nuclear receptor peroxisome proliferator-activated receptor delta (PPARδ). PPARδ is involved in the regulation of various physiological processes, including lipid metabolism, glucose homeostasis, and inflammation.
Biochemical and Physiological Effects
N-{1-[3-(2-chlorophenoxy)propyl]-7-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide has been shown to have various biochemical and physiological effects. In cancer cells, CpdA has been shown to induce apoptosis, inhibit cell proliferation, and reduce angiogenesis. In animal models of inflammation, CpdA has been shown to reduce inflammation and oxidative stress. In addition, CpdA has been shown to improve insulin sensitivity and glucose tolerance in animal models of diabetes.
実験室実験の利点と制限
One advantage of using N-{1-[3-(2-chlorophenoxy)propyl]-7-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide in lab experiments is its specificity for PPARδ. This allows researchers to study the effects of PPARδ activation without the confounding effects of activating other nuclear receptors. However, one limitation of using CpdA is its low solubility in aqueous solutions, which can make it difficult to administer in some experiments.
将来の方向性
There are several future directions for research on N-{1-[3-(2-chlorophenoxy)propyl]-7-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide. One direction is to study the effects of CpdA in animal models of cancer to determine its potential as a cancer therapy. Another direction is to study the effects of CpdA in animal models of metabolic diseases, such as diabetes and obesity. Additionally, further studies are needed to elucidate the mechanism of action of CpdA and to identify potential side effects of its use.
In conclusion, N-{1-[3-(2-chlorophenoxy)propyl]-7-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide is a synthetic compound that has shown potential in various scientific research applications, including cancer research, inflammation, and immunology. The compound activates the nuclear receptor PPARδ and has various biochemical and physiological effects. While there are advantages to using CpdA in lab experiments, such as its specificity for PPARδ, there are also limitations, such as its low solubility in aqueous solutions. Future research directions include studying the effects of CpdA in animal models of cancer and metabolic diseases and elucidating its mechanism of action.
合成法
The synthesis of N-{1-[3-(2-chlorophenoxy)propyl]-7-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide has been described in the literature. The synthesis involves the reaction of 2-chlorophenylpropylamine with 2,3-dihydro-1H-indol-2-one in the presence of acetic anhydride. The resulting intermediate is then reacted with N-acetylglycine to yield the final product.
科学的研究の応用
N-{1-[3-(2-chlorophenoxy)propyl]-7-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide has been studied for its potential applications in various fields, including cancer research, inflammation, and immunology. In cancer research, CpdA has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. CpdA has also been studied for its anti-inflammatory properties and has been shown to reduce inflammation in animal models of arthritis and colitis. In immunology, CpdA has been shown to modulate the immune response and has been studied for its potential use in autoimmune diseases.
特性
製品名 |
N-{1-[3-(2-chlorophenoxy)propyl]-7-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide |
|---|---|
分子式 |
C20H21ClN2O3 |
分子量 |
372.8 g/mol |
IUPAC名 |
N-[1-[3-(2-chlorophenoxy)propyl]-7-methyl-2-oxo-3H-indol-3-yl]acetamide |
InChI |
InChI=1S/C20H21ClN2O3/c1-13-7-5-8-15-18(22-14(2)24)20(25)23(19(13)15)11-6-12-26-17-10-4-3-9-16(17)21/h3-5,7-10,18H,6,11-12H2,1-2H3,(H,22,24) |
InChIキー |
PGBCDIWGFUNDPI-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC2=C1N(C(=O)C2NC(=O)C)CCCOC3=CC=CC=C3Cl |
正規SMILES |
CC1=C2C(=CC=C1)C(C(=O)N2CCCOC3=CC=CC=C3Cl)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2,5-Dimethoxy-phenyl)-3-[4-(2-methoxy-phenyl)-piperazin-1-yl]-propionamide](/img/structure/B247073.png)
amino]-N-phenylpropanamide](/img/structure/B247075.png)
![ethyl 4-(4-(2-fluorophenyl)-3-(2-furyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B247076.png)




![(4E)-1-(2-hydroxyethyl)-4-[hydroxy(phenyl)methylidene]-5-(2-methoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B247084.png)



![ethyl 4-(4-(3-hydroxyphenyl)-6-oxo-3-(2-thienyl)-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B247091.png)
![ethyl 4-(3-(2-furyl)-4-(3-hydroxyphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B247096.png)
![ethyl 4-(3-(2-furyl)-4-(4-hydroxyphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B247098.png)